N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c20-15(17-16-12-5-1-6-13(12)18-23-16)11-4-2-8-19(10-11)25(21,22)14-7-3-9-24-14/h3,7,9,11H,1-2,4-6,8,10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNPCFJFJOEGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=C4CCCC4=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfurizing agents, alkylating agents, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution on the piperidine ring can introduce various functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. The presence of the cyclopenta[c][1,2]oxazole ring may enhance the ability of this compound to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of piperidine and oxazole can interact with specific cellular pathways involved in cancer progression .
Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity against various bacterial strains. The thiophene sulfonyl group is known for its role in enhancing the antibacterial efficacy of compounds by disrupting bacterial cell wall synthesis or function . This makes it a candidate for further development in treating bacterial infections.
Enzyme Inhibition
N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide has been studied for its ability to inhibit specific enzymes linked to disease processes. For instance, enzyme inhibitors are crucial in managing conditions like hypertension and diabetes by modulating metabolic pathways .
Case Study 1: Anticancer Research
In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various derivatives of piperidine-based compounds and tested their anticancer activities. The results indicated that compounds with oxazole rings exhibited enhanced cytotoxicity against several cancer cell lines compared to their non-oxazole counterparts .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 12 |
| Compound B | HeLa (Cervical) | 15 |
| This compound | A549 (Lung) | 10 |
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of sulfonamide derivatives highlighted the effectiveness of thiophene-containing compounds against resistant strains of bacteria. The study found that this compound exhibited promising results against Staphylococcus aureus with an MIC value significantly lower than traditional antibiotics .
Mechanism of Action
The mechanism of action of N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4H-cyclopenta[2,1-b3,4-b′]dithiophene (CPDT): Known for its use in organic solar cells and other electronic applications.
Thiophene derivatives: Widely studied for their biological and industrial applications.
Uniqueness
N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide is unique due to its combination of heterocyclic structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C16H19N3O4S2
- Molecular Weight : 365.47 g/mol
The structure features a cyclopenta[c][1,2]oxazole ring fused with a thiophene sulfonyl group and a piperidine carboxamide moiety. This unique configuration is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Cyclopenta[c][1,2]oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thiophene Sulfonyl Group : This step often involves sulfonation reactions to attach the thiophene moiety.
- Piperidine Carboxamide Formation : The final step generally involves amide bond formation through coupling reactions.
Anticancer Properties
Research indicates that compounds related to cyclopenta[c]oxazole derivatives exhibit notable anticancer activity. For instance, studies conducted on similar structures have shown cytotoxic effects against various human cancer cell lines:
- In Vitro Studies : A series of cyclopenta[c]thiophene compounds were evaluated for their cytotoxicity against 60 human tumor cell lines. Seven compounds demonstrated significant activity, particularly against leukemia cell lines .
- In Vivo Studies : Selected compounds were further tested in xenograft models, revealing promising results in inhibiting tumor growth .
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Research suggests that these compounds can trigger apoptosis in cancer cells by activating caspase pathways .
- Cell Cycle Arrest : Some studies indicate that these derivatives may interfere with cell cycle progression, leading to growth inhibition.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
